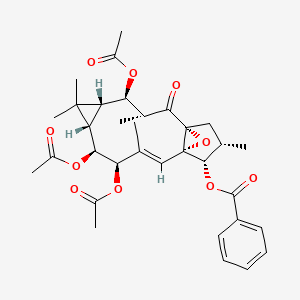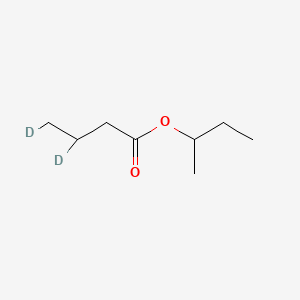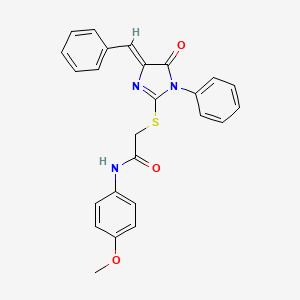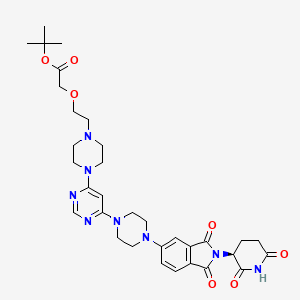
(3R,4R,6aR,6bS,8aR,11R,12S,12aR,14aS,14bR)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,6,7,8,9,10,11,12,12a,14,14a-dodecahydro-1H-picene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3R,4R,6aR,6bS,8aR,11R,12S,12aR,14aS,14bR)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,6,7,8,9,10,11,12,12a,14,14a-dodecahydro-1H-picene-4-carboxylic acid” is a complex organic molecule with a highly intricate structure. Compounds of this nature often exhibit unique chemical and physical properties, making them of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure followed by the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the core structure.
Functional group transformations: to introduce the acetyloxy and carboxylic acid groups.
Stereoselective synthesis: to ensure the correct configuration of chiral centers.
Industrial Production Methods
Industrial production of such compounds may involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, the compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which the compound exerts its effects will depend on its specific interactions with molecular targets. These may include:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: and modulating their signaling pathways.
Altering cellular processes: such as gene expression or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other complex organic molecules with similar functional groups or structural features. Examples may include:
Steroids: Compounds with a similar core structure.
Terpenes: Compounds with similar functional groups.
Uniqueness
The uniqueness of the compound may lie in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C32H48O4 |
|---|---|
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
(3R,4R,6aR,6bS,8aR,11R,12S,12aR,14aS,14bR)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,6,7,8,9,10,11,12,12a,14,14a-dodecahydro-1H-picene-4-carboxylic acid |
InChI |
InChI=1S/C32H48O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9,12,19-20,23,25-26H,10-11,13-18H2,1-8H3,(H,34,35)/t19-,20+,23-,25-,26+,28-,29-,30-,31-,32-/m1/s1 |
Clave InChI |
KFADRGGKRWPNDE-KMMZLYOWSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC=C5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CC=C5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)




![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)


